2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
Description
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
CAS No. |
75300-65-1 |
|---|---|
Molecular Formula |
C16H12F3NO3 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-8-3-2-7-13(14)15(22)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22) |
InChI Key |
DIYYWANCYSSFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 3-(trifluoromethyl)aniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Molecular Weight : The target compound has a lower molecular weight (~328.3) compared to 10d–10f (>500), likely due to the absence of the thiazole-piperazine-acetate scaffold present in the latter .
- Substituent Position : The 3-(trifluoromethyl)phenyl group in 10e and the target compound may confer distinct steric or electronic effects compared to the 4-(trifluoromethyl)phenyl isomer in 10d, influencing binding affinity or solubility .
Functional Group Impact on Bioactivity
Trifluoromethyl vs. Chlorophenyl Groups
- Metabolic Stability : Trifluoromethyl groups are resistant to oxidative metabolism, which may extend the half-life of the target compound relative to chlorophenyl derivatives .
Acetate vs. Ethyl Acetate Moieties
The phenyl acetate group in the target compound may facilitate hydrolysis to a free carboxylic acid in vivo, enabling pH-dependent reactivity. In contrast, ethyl acetate derivatives (e.g., 10d–10f) are more stable under physiological conditions, as ester hydrolysis is slower .
Commercial and Research Availability
The target compound is listed under multiple synonyms (e.g., AC1LSMSJ, MFCD00974992) and is available from suppliers such as MolPort and ZINC, indicating its utility as a research chemical . In contrast, compounds like 10d–10f are primarily documented in academic synthesis studies .
Biological Activity
The compound 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is a member of the carbamate class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, receptor interactions, and overall therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C_{15}H_{14}F_{3}N_{1}O_{2}
- Molecular Weight : 301.27 g/mol
- Functional Groups : The presence of a trifluoromethyl group enhances lipophilicity, while the carbamoyl group facilitates hydrogen bonding with biological targets.
The biological activity of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is primarily attributed to its interactions with specific proteins and enzymes. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to fit into hydrophobic pockets within target proteins. The carbamoyl moiety enables the formation of hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and modulating enzyme activity .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly cholinesterases (AChE and BuChE).
- Inhibition Potency :
Antimycobacterial Activity
The compound has demonstrated notable activity against non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 4 µM to 16 µM for various strains of Mycobacterium tuberculosis and Mycobacterium avium. .
Anticancer Properties
In vitro studies have shown that 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate has potential anticancer activity against several human cancer cell lines:
These results suggest that the compound may be effective in targeting cancer cells more efficiently than conventional drugs such as Doxorubicin.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Enzyme Inhibition : A comprehensive study found that derivatives of this compound exhibited selective inhibition against AChE and BuChE, with some showing higher potency than existing drugs used in Alzheimer's treatment .
- Antimycobacterial Activity Study : Another research effort demonstrated that compounds featuring similar structural motifs showed enhanced activity against M. tuberculosis, indicating a promising avenue for developing new antimycobacterial agents .
- Anticancer Studies : Research conducted on various human cancer cell lines revealed that the compound not only inhibits cell growth but also alters gene expression related to cancer progression, suggesting a multifaceted mechanism of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with 2-hydroxybenzoic acid derivatives. Introduce the carbamoyl group via coupling reactions using 3-(trifluoromethyl)aniline and carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : Perform esterification of the phenolic hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3).
- Optimization : Use catalytic DMAP to enhance esterification efficiency. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm .
- NMR : Confirm the ester carbonyl (δ ~170 ppm in ¹³C NMR) and trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~354) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Approach :
- Insecticidal Activity : Use larval diet incorporation assays against Plutella xylostella or Spodoptera frugiperda, with LC₅₀ determination via probit analysis .
- Enzyme Inhibition : Screen against mitochondrial complex II or IV (e.g., succinate dehydrogenase) using spectrophotometric assays to monitor NADH oxidation rates .
Advanced Research Questions
Q. How can computational docking studies elucidate potential molecular targets of this compound?
- Protocol :
- Software : Use AutoDock Vina for high-throughput docking due to its improved scoring function and multithreading capabilities.
- Receptor Preparation : Extract protein structures (e.g., Ryanodine receptor PDB: 5TBP) and assign flexible residues (e.g., Ser⁴⁰⁰⁰–Ile⁴⁰³⁰) using AutoDockTools .
- Validation : Compare binding poses with known modulators (e.g., chlorantraniliprole) to assess docking reliability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Analysis :
- Variable 1 : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) may alter compound solubility. Validate via LC-MS to quantify dissolved fractions .
- Variable 2 : Species-specific receptor polymorphisms (e.g., Drosophila vs. mammalian RyR isoforms). Perform cross-species homology modeling and mutagenesis .
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl group's role in bioactivity?
- Design :
- Analog Synthesis : Replace -CF₃ with -Cl, -OCF₃, or -SF₅. Assess electronic effects via Hammett σ constants and logP measurements .
- Biological Testing : Compare insecticidal LC₅₀ values and mitochondrial inhibition IC₅₀ across analogs. Use QSAR models to correlate substituent properties with activity .
Q. What metabolic pathways degrade this compound in biological systems, and how can stability be enhanced?
- Experimental Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
